1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-
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Overview
Description
1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-] is a chemical compound with the molecular formula C22H6Cl8N4O2 and a molecular weight of 641.94 g/mol . It is also known as C.I. Pigment Yellow 110 . This compound is primarily used as a pigment due to its vibrant yellow color and stability.
Preparation Methods
The synthesis of 1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-] involves several steps. One common method is the reaction of 1,4-phenylenediamine with tetrachlorophthalic anhydride under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-] has several scientific research applications, including:
Chemistry: Used as a pigment in various chemical formulations due to its stability and vibrant color.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-] involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-] can be compared with other similar compounds, such as:
1H-Indole, 2,3-dihydro-: A related compound with different chemical properties and applications.
3-(4-Chlorophenyl)-2,3-dihydro-1H-isoindol-1-one: Another similar compound with distinct chemical and biological properties.
The uniqueness of 1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-] lies in its specific chemical structure, which imparts its characteristic color and stability, making it highly valuable as a pigment.
Properties
CAS No. |
65883-03-6 |
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Molecular Formula |
C22H5Cl9N4O2 |
Molecular Weight |
676.4 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-3-[3-chloro-4-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one |
InChI |
InChI=1S/C22H5Cl9N4O2/c23-5-3-4(32-19-7-9(21(36)34-19)13(26)17(30)15(28)11(7)24)1-2-6(5)33-20-8-10(22(37)35-20)14(27)18(31)16(29)12(8)25/h1-3H,(H,32,34,36)(H,33,35,37) |
InChI Key |
KAVTZNAONUOIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N2)Cl)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4 |
Origin of Product |
United States |
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